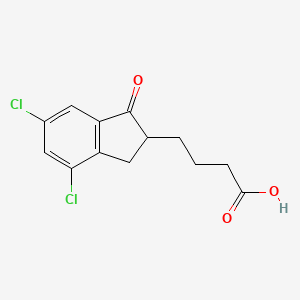
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is a synthetic organic compound known for its potent inhibitory effects on volume-sensitive anion channels (VSAC). This compound has garnered significant interest in scientific research due to its unique chemical structure and biological activities .
準備方法
The synthesis of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4,6-dichloroindanone with butanoic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
化学反応の分析
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
科学的研究の応用
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and other conditions involving ion channel dysfunction.
作用機序
The primary mechanism of action of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid involves the inhibition of volume-sensitive anion channels (VSAC). This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The compound targets specific molecular pathways involved in ion transport and cellular volume regulation .
類似化合物との比較
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is unique due to its high selectivity and potency as a VSAC inhibitor. Similar compounds include:
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-(2-Butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl)oxybutyric acid These compounds share structural similarities but differ in their specific substituents and biological activities .
特性
CAS番号 |
89445-40-9 |
|---|---|
分子式 |
C13H12Cl2O3 |
分子量 |
287.13 g/mol |
IUPAC名 |
4-(5,7-dichloro-3-oxo-1,2-dihydroinden-2-yl)butanoic acid |
InChI |
InChI=1S/C13H12Cl2O3/c14-8-5-10-9(11(15)6-8)4-7(13(10)18)2-1-3-12(16)17/h5-7H,1-4H2,(H,16,17) |
InChIキー |
XZQPAWGHQSDITB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Cl)Cl)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


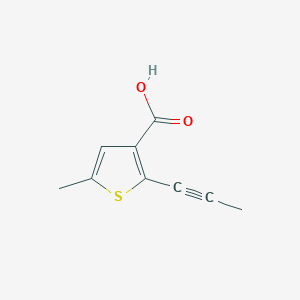
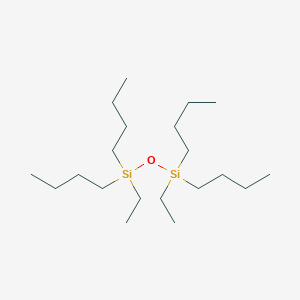
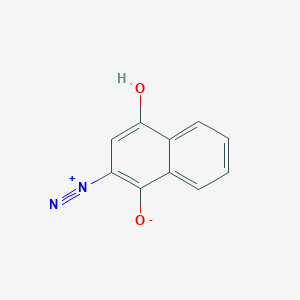
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
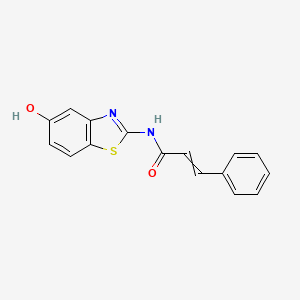
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
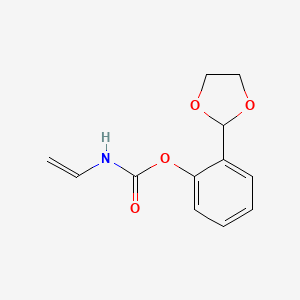
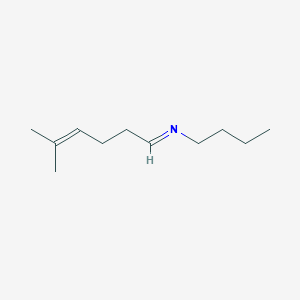
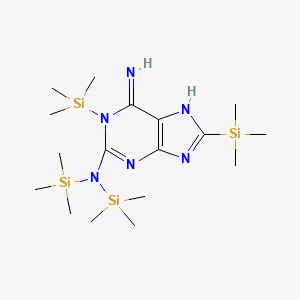
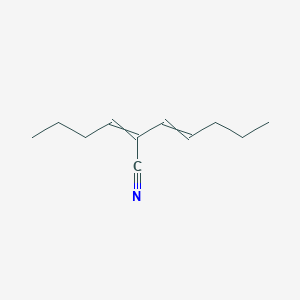
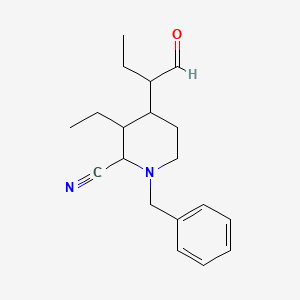
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
